N-(2-Naphthalenyl)-3-phenylpropenamide
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Overview
Description
N-(2-Naphthalenyl)-3-phenylpropenamide is an organic compound characterized by the presence of a naphthalene ring and a phenylpropenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthalenyl)-3-phenylpropenamide typically involves the reaction of 2-naphthylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthalenyl)-3-phenylpropenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-Naphthalenyl)-3-phenylpropenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Naphthalenyl)-3-phenylpropenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-naphthylamine
- 2,2’-Dinaphthylamine
- N,N’-Di-2-naphthyl-p-phenylenediamine
Uniqueness
N-(2-Naphthalenyl)-3-phenylpropenamide is unique due to its combination of a naphthalene ring and a phenylpropenamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15NO |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-naphthalen-2-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-14H,(H,20,21) |
InChI Key |
LQISSEJKRUBISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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